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Compound Name: NST-628

Cat. No.: B12368637

For Researchers, Scientists, and Drug Development Professionals

The RAS-MAPK signaling cascade, a critical regulator of cell proliferation, differentiation, and
survival, is frequently dysregulated in a significant portion of human cancers. This has spurred
the development of targeted therapies aimed at key nodes within this pathway. This guide
provides a detailed comparison of two such inhibitors, NST-628 and avutometinib, focusing on
their mechanisms of action, preclinical and clinical efficacy, and the experimental
methodologies that underpin these findings.

At a Glance: Key Efficacy and Mechanistic
Differences
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Feature

NST-628

Avutometinib

Mechanism of Action

Pan-RAF-MEK molecular
glue; prevents MEK
phosphorylation and activation
by all RAF isoforms.[1][2][3]

MEKZ1 inhibitor; induces the
formation of inactive RAF/MEK
complexes and prevents
MEK1/2 phosphorylation by
RAF.[4][5] Often used with
defactinib (FAK inhibitor) to

overcome resistance.[6]

Target Specificity

Pan-RAF (A/B/CRAF) and
MEK1/2.[1]

Primarily MEK1, with activity
as a dual RAF/MEK inhibitor.

[4]1(5]

Clinical Development Stage

Phase 1 clinical trial for
advanced solid tumors with
RAS-MAPK pathway mutations
(NCT06326411).[7][8][9][10]

FDA-approved in combination
with defactinib for adult
patients with recurrent low-
grade serous ovarian cancer
(LGSOC) with a KRAS
mutation.[11][12]

Reported Efficacy (Clinical)

N/A (Phase 1 ongoing)

LGSOC (with defactinib):
Overall Response Rate (ORR):
31-45% in all patients, up to
60% in KRAS-mutant patients.
[13] Median Duration of
Response (DOR): 31.1
months.[14][15] Median
Progression-Free Survival
(PFS): 12.9 months (all
patients), 22.0 months (KRAS-
mutant).[14][15]

Reported Efficacy (Preclinical)

Patient-Derived Xenograft
(PDX) models: Overall
response rate of 69.5% and
disease control rate of 87%.[1]
Demonstrated tumor

regressions in various RAS-

Showed inhibition of tumor cell
proliferation in cell lines with
KRAS mutations.[4] Enhanced
anti-tumor activity in mouse
models when combined with
defactinib.[4]
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and RAF-driven cancer
models.[16]

] ) Data on brain penetrance is
_ Yes, fully brain-penetrant in _ o
Brain Penetrance o not as prominently highlighted
preclinical models.[1][3][17] ) )
in the provided results.

Signaling Pathways and Mechanisms of Action

NST-628 and avutometinib both target the RAS-MAPK pathway but through distinct

mechanisms.
NST-628: The Pan-RAF-MEK Molecular Glue

NST-628 functions as a "molecular glue," stabilizing the inactive conformation of the RAF-MEK
complex.[1][2] This uniqgue mechanism engages all RAF isoforms (A, B, and C) and prevents
the phosphorylation and subsequent activation of MEK1/2.[1][3] By locking the complex in an
inactive state, NST-628 leads to a profound and durable inhibition of the downstream signaling
cascade.[1] A key differentiator is its ability to prevent the formation of BRAF-CRAF
heterodimers, a common resistance mechanism to some RAF inhibitors.[1][3]
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Diagram 1: NST-628 Mechanism of Action
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Avutometinib: The RAF/MEK Inhibitor

Avutometinib is a MEK1 inhibitor that also demonstrates dual RAF/MEK inhibitory activity.[4]
[18] It induces the formation of an inactive RAF/MEK complex, thereby preventing the
phosphorylation of MEK1/2 by RAF.[4][5] In clinical practice, particularly for low-grade serous
ovarian cancer, avutometinib is co-administered with defactinib, a FAK (Focal Adhesion Kinase)
inhibitor.[6] This combination strategy is designed to counteract a common resistance
mechanism where cancer cells activate FAK in response to MEK inhibition.[6]
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Diagram 2: Avutometinib and Defactinib Mechanism of Action
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Efficacy Data

NST-628: Preclinical Efficacy

As NST-628 is in the early stages of clinical development, efficacy data is currently limited to

preclinical studies.

Table 1: Preclinical Efficacy of NST-628 in Patient-Derived Xenograft (PDX) Models[1]

Parameter Value
Overall Response Rate 69.5%
Disease Control Rate 87%

Lung adenocarcinoma, pancreatic

adenocarcinoma, melanoma, ovarian, breast
Tumor Models ] ) )

cancer, and cholangiocarcinoma with NRAS,

KRAS, or BRAF class II/lll mutations.

Note: These data are from a murine efficacy trial with NST-628 administered at 3 mg/kg qd.
Avutometinib: Clinical Efficacy in Low-Grade Serous Ovarian Cancer (LGSOC)

The efficacy of avutometinib has been most extensively studied in combination with defactinib
in patients with recurrent LGSOC. The Phase 2 RAMP 201 trial provides robust clinical data.

Table 2: Efficacy of Avutometinib plus Defactinib in the RAMP 201 Trial[11][12][13][14][19]
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Efficacy Endpoint All Patients

KRAS-Mutant

KRAS Wild-Type

Overall Response
31% - 45%

44% - 60%

17% - 29%

Rate (ORR)
Median Duration of
31.1 months 31.1 months 9.2 months
Response (DOR)
Median Progression-
) 12.9 months 22.0 months 12.8 months
Free Survival (PFS)
Disease Control Rate
61% 70% 50%

(DCR) at =6 months

Experimental Protocols

NST-628: In Vivo Murine Efficacy Trial

The preclinical efficacy of NST-628 was evaluated in patient-derived xenograft (PDX) models.
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Diagram 3: NST-628 Preclinical Efficacy Workflow

» Model System: Patient-derived xenografts from various solid tumors (lung, pancreatic,

melanoma, ovarian, breast, cholangiocarcinoma) harboring NRAS, KRAS, or BRAF class

[I/lIl mutations were utilized.[1]

e Treatment: NST-628 was administered orally at a dose of 3 mg/kg once daily (qd).[1]

» Duration: Treatment was continued for a period ranging from 27 to 60 days.[1]
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» Endpoints: The primary efficacy endpoints were overall response rate (maximum response <
-30% tumor volume change) and disease control rate (maximum response < 20% tumor
volume change).[1]

Avutometinib: RAMP 201 Phase 2 Clinical Trial Protocol

The RAMP 201 trial (NCT04625270) was an open-label, multicenter study that evaluated the
efficacy and safety of avutometinib with and without defactinib in patients with recurrent
LGSOC.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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